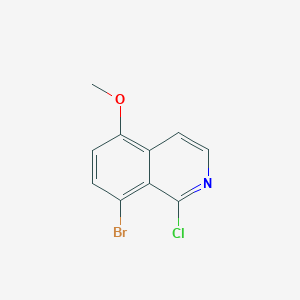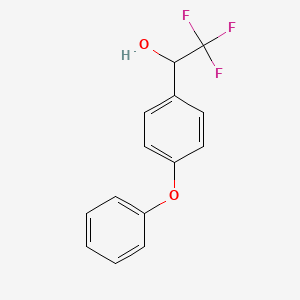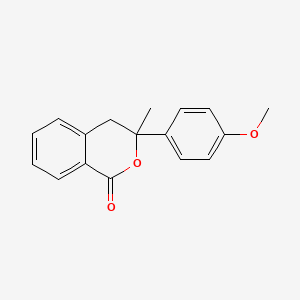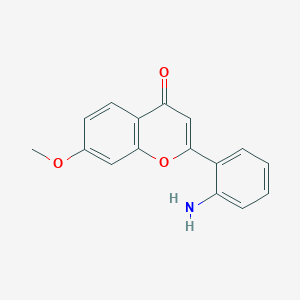
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL typically involves multiple steps, including cyclization, fluorination, and functional group modifications. One common approach is to start with a suitable aniline derivative, followed by cyclization to form the quinoline core. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclohexyl group can be introduced through Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Fluorinated quinolines are known for their broad-spectrum antibacterial activity.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, and in the production of liquid crystals for electronic displays.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition or modulation of the target. The cyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline carbonate: Known for its antifungal activity.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a quinoline core structure.
Uniqueness
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is unique due to the presence of the cyclohexyl group, which may impart distinct physicochemical properties and biological activities compared to other fluorinated quinolines. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and development in various fields.
Properties
CAS No. |
648942-35-2 |
|---|---|
Molecular Formula |
C17H20FNO |
Molecular Weight |
273.34 g/mol |
IUPAC Name |
6-cyclohexyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H20FNO/c1-10-11(2)19-16-14(17(10)20)8-13(9-15(16)18)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,19,20) |
InChI Key |
RUAHXTRELUCDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2F)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


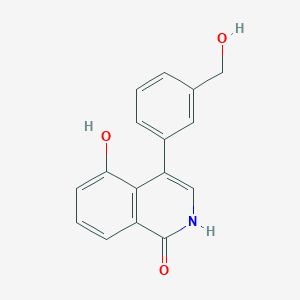
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
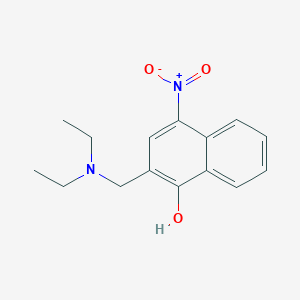


![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)

